molecular formula C11H10N4OS B13100407 N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide

N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide

Cat. No.: B13100407
M. Wt: 246.29 g/mol
InChI Key: JAQXDSCTRKSCGR-UHFFFAOYSA-N
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Description

N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide is a heterocyclic compound that features a thiadiazole ring fused with a picolinamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl isothiocyanate with hydrazine hydrate to form the thiadiazole ring, followed by coupling with picolinic acid or its derivatives under suitable conditions . The reaction is usually carried out in an organic solvent such as ethanol or acetone, with the addition of a base like potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various alkylated or acylated derivatives .

Mechanism of Action

The mechanism of action of N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects . The picolinamide moiety can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide is unique due to its specific combination of the thiadiazole and picolinamide moieties, which confer distinct biological activities and chemical properties. This combination allows for versatile applications in medicinal chemistry and materials science, making it a valuable compound for further research and development .

Properties

Molecular Formula

C11H10N4OS

Molecular Weight

246.29 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide

InChI

InChI=1S/C11H10N4OS/c16-9(8-3-1-2-6-12-8)13-11-15-14-10(17-11)7-4-5-7/h1-3,6-7H,4-5H2,(H,13,15,16)

InChI Key

JAQXDSCTRKSCGR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)C3=CC=CC=N3

Origin of Product

United States

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